2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride
Overview
Description
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
It’s worth noting that indole derivatives are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Indole derivatives are known to be involved in a variety of biological processes .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride typically involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with oxalyl chloride. The reaction is carried out in the presence of a catalyst such as dimethylformamide (DMF) under anhydrous conditions. The reaction proceeds as follows:
- Dissolve 2-methyl-1H-indole-3-carboxylic acid in anhydrous dichloromethane.
- Add a catalytic amount of dimethylformamide.
- Slowly add oxalyl chloride to the reaction mixture while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours until the evolution of gas ceases.
- Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the indole ring can be achieved using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form various derivatives.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the compound.
Oxidation: Potassium permanganate in aqueous or organic solvents can be used for the oxidation of the indole ring.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Alcohols: Formed by the reduction of the acyl chloride group.
Oxidized indole derivatives: Formed by the oxidation of the indole ring.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active indole derivatives.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride can be compared with other indole derivatives such as:
2-(1H-indol-3-yl)-2-oxoacetyl chloride: Lacks the methyl group at the 2-position, which can affect its reactivity and biological activity.
2-(2-methyl-1H-indol-3-yl)ethanone: Lacks the acyl chloride group, making it less reactive towards nucleophiles.
2-(2-methyl-1H-indol-3-yl)acetic acid: Contains a carboxylic acid group instead of an acyl chloride, leading to different reactivity and applications.
The presence of the acyl chloride group in this compound makes it a versatile intermediate for the
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl chloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-9(10(14)11(12)15)7-4-2-3-5-8(7)13-6/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAONGDWDAMRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268776 | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22980-10-5 | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22980-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-α-oxo-1H-indole-3-acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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